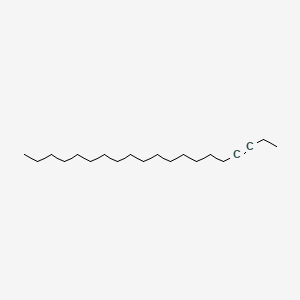

3-二十碳烯

描述

3-Eicosyne is a long-chain alkyne. It has a molecular formula of C20H38 and a molecular weight of 278.5157 . It belongs to the class of organic compounds known as terminal alkynes .

Molecular Structure Analysis

The IUPAC Standard InChI for 3-Eicosyne is InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-5,7,9-20H2,1-2H3 .科学研究应用

精神病学中的Omega-3脂肪酸

研究探讨了Omega-3必需脂肪酸(EFA),特别是二十碳五烯酸(EPA)和二十二碳六烯酸(DHA),在预防和治疗精神疾病中的作用。流行病学和组织成分研究表明,摄入Omega-3 EFA对情绪障碍具有保护作用。荟萃分析表明,单相和双相抑郁症有显着益处,而精神分裂症的益处证据较少。Freeman等人(2006)的一项研究描述了治疗建议和未来研究的方向 (Freeman等人,2006)。

医学发展中的作用

Samuelsson(2012)强调了基础科学在开发新药中的作用,并参考了类花生酸领域。对小分子、蛋白质和基因的研究已为各种疾病带来了新的治疗剂。类花生酸,包括Omega-3脂肪酸,已被认为是新的治疗靶点 (Samuelsson,2012)。

抗癌功效

Umarani & Nethaji(2021)对印度珊瑚树 L. 叶的乙醇提取物进行的研究发现,3-二十碳烯对结直肠癌突变癌基因 KRAS G12D 和肿瘤抑制基因 p53 R249S 表现出很强的结合能,证实了其潜在的抗癌活性 (Umarani & Nethaji,2021)。

营养和药理作用

Calder(2013)讨论了 EPA 和 DHA 等 n-3 脂肪酸的抗炎作用。这些脂肪酸抑制炎症的各个方面,包括细胞因子产生、花生四烯酸的类花生酸产生和粘附分子表达。它们还产生抗炎分解素和保护素,表明它们在炎症性疾病中具有作为治疗剂的潜力 (Calder,2013)。

动物实验中的伦理考虑

Ferdowsian & Beck(2011)考察了动物实验中的伦理和科学考虑因素,强调了“3R”原则:减少、优化和替代。这些原则旨在确保人道地进行动物研究,在这种情况下可能会研究 Omega-3 脂肪酸及其衍生物 (Ferdowsian & Beck,2011)。

安全和危害

作用机制

Result of Action

The specific molecular and cellular effects of 3-Eicosyne’s action are currently unknown

Action Environment

The action of 3-Eicosyne, like that of many compounds, could potentially be influenced by various environmental factors . These could include pH, temperature, and the presence of other molecules, all of which can affect a compound’s stability, efficacy, and mode of action.

属性

IUPAC Name |

icos-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-5,7,9-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBXRWJMJJJCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318469 | |

| Record name | 3-Eicosyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61886-66-6 | |

| Record name | 3-Eicosyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61886-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Eicosyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Eicosyne | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 3-Eicosyne in combating antimicrobial resistance?

A: Research suggests that 3-Eicosyne, along with other compounds like neophytadiene, phytol, and stigmasterol, exhibits promising antimicrobial properties. [] This finding highlights its potential as an alternative to traditional antibiotics, particularly against biofilm-forming bacteria like Staphylococcus aureus. [] Further research is needed to fully understand its mechanisms of action and explore its efficacy against a wider range of microbes.

Q2: What is the chemical structure of 3-Eicosyne and in which plant species has it been identified?

A: 3-Eicosyne is an alkyne, a hydrocarbon containing a carbon-carbon triple bond. While its exact molecular weight and spectroscopic data require further investigation, research has identified 3-Eicosyne in several plant species. These include Rhododendron calophytum Franch [], Pterocarpus soyauxii [], Erythrina variegata L. [, ], and Phyllanthus emblica [].

Q3: What analytical techniques are employed to identify and quantify 3-Eicosyne in plant extracts?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used to separate, identify, and quantify 3-Eicosyne within complex plant extracts. [, , , ] This technique allows researchers to analyze the volatile compounds present in the plant material and determine their relative abundance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1619728.png)

![6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-](/img/structure/B1619732.png)